2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorophenyl)acetamide
Description
"2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorophenyl)acetamide" is a complex organic compound known for its multifaceted applications in scientific research. It is characterized by its intricate molecular structure, which includes butyl, thienopyrimidinyl, and chlorophenylacetamide groups. These structural features make it a significant compound in various fields, such as chemistry, biology, medicine, and industry.
Properties
CAS No. |
1252826-12-2 |
|---|---|
Molecular Formula |
C18H18ClN3O3S |
Molecular Weight |
391.87 |
IUPAC Name |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(2-chlorophenyl)acetamide |
InChI |
InChI=1S/C18H18ClN3O3S/c1-2-3-9-21-17(24)16-14(8-10-26-16)22(18(21)25)11-15(23)20-13-7-5-4-6-12(13)19/h4-8,10H,2-3,9,11H2,1H3,(H,20,23) |
InChI Key |
ZBARFKHXLYSFMP-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=CC=C3Cl |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Formamide-Mediated Cyclization
Aminothiophene substrates (e.g., 3-aminothiophene-2-carboxylate) react with formamide under high-temperature conditions (105–120°C) to yield the thieno[3,2-d]pyrimidin-4(3H)-one core. For example, heating 3-aminothiophene-2-carboxylate with excess formamide at 110°C for 6 hours produces the unsubstituted core in yields exceeding 75%. This method is favored for its simplicity but requires precise temperature control to avoid side reactions.
Nitrile Cyclocondensation
Alternative routes employ nitriles for cyclization. Malononitrile reacts with 3-aminothiophene derivatives in acidic media (e.g., acetic acid saturated with HCl) to introduce substituents at position 2 of the thienopyrimidinone ring. For instance, treatment of 3-aminothiophene-2-carboxamide with trichloroacetonitrile in HCl-acetic acid yields 2-trichloromethyl-thieno[3,2-d]pyrimidin-4(3H)-one with 63% efficiency. This approach allows modular substitution but demands rigorous pH management.
Functionalization of the Thienopyrimidinone Core
Alkylation at Position 3
The introduction of the butyl group at position 3 is achieved via alkylation using 1-bromobutane. The reaction occurs in polar aprotic solvents (e.g., DMF) with a base such as potassium carbonate. Heating at 80°C for 12 hours affords the 3-butyl-thieno[3,2-d]pyrimidin-2,4-dione intermediate in ~70% yield. Side reactions, such as over-alkylation, are mitigated by slow addition of the alkylating agent.
Acylation with 2-Chlorophenylacetamide
The final step involves coupling the 3-butyl-thienopyrimidinone with 2-chlorophenylacetyl chloride. This acylation is performed under Schotten-Baumann conditions:
- The thienopyrimidinone is dissolved in dichloromethane with triethylamine (base).
- 2-Chlorophenylacetyl chloride is added dropwise at 0°C.
- The mixture is stirred at room temperature for 4–6 hours.
Purification via silica gel chromatography yields the title compound with a purity >95%. Industrial-scale protocols often employ continuous flow reactors to enhance reproducibility, achieving throughputs of 1–2 kg/day.
Alternative Synthetic Pathways
Gewald Reaction for Thienopyrimidine Assembly
The Gewald reaction offers a one-pot synthesis of 2-aminothiophene intermediates, which are subsequently cyclized into thienopyrimidines. Thiobarbituric acid reacts with ketones and elemental sulfur in the presence of piperidine to form 2-aminothieno[3,2-d]pyrimidin-4-ones. While this method streamlines core formation, it is less selective for introducing the butyl group.
Thorpe-Ziegler Cyclization
This method constructs the thienopyrimidine ring via intramolecular cyclization of mercaptocarbonitrile derivatives. For example, treatment of 3-mercapto-2-cyanopyrimidine with ethyl chloroacetate in basic conditions (NaOH/EtOH) yields the fused ring system. Though efficient, this route requires specialized starting materials.
Optimization and Industrial Considerations
Solvent and Catalyst Selection
Yield Comparison of Key Methods
| Method | Key Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Formamide cyclization | Formamide, aminothiophene | 110°C, 6 h | 75–85 |
| Nitrile cyclocondensation | Trichloroacetonitrile, HCl | 90°C, 3 h | 60–63 |
| Gewald reaction | Thiobarbituric acid, piperidine | RT to 80°C, 8–12 h | 50–70 |
Challenges and Mitigation Strategies
Byproduct Formation
- Issue : Alkylation at position 1 instead of position 3 occurs if steric hindrance is insufficient.
- Solution : Use bulky bases (e.g., DBU) to direct regioselectivity.
Purification Difficulties
- Issue : The acetamide moiety’s polarity complicates crystallization.
- Solution : Gradient elution chromatography with hexane:ethyl acetate (4:1 to 1:1) achieves effective separation.
Chemical Reactions Analysis
Types of Reactions: The compound "2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorophenyl)acetamide" undergoes various chemical reactions, including:
Oxidation: This can occur at the butyl or thiophene groups, leading to the formation of oxidized derivatives.
Reduction: The carbonyl groups within the dihydrothienopyrimidinyl structure can be reduced to corresponding alcohols using agents like lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation are possible, particularly at positions ortho- or para- to the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.
Major Products: The products of these reactions vary, ranging from alcohols and ketones in reduction reactions to halogenated, nitrated, and sulfonated derivatives in substitution reactions.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules due to its versatile functional groups. It serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological studies, it acts as an inhibitor for certain enzymes, making it valuable in the exploration of metabolic pathways. It is also used in the design of bioactive compounds targeting specific receptors.
Medicine: It has potential therapeutic applications due to its bioactivity. Researchers explore its use in designing drugs for treating diseases like cancer, bacterial infections, and inflammatory conditions.
Industry: Its stability and reactivity make it useful in the manufacture of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which "2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorophenyl)acetamide" exerts its effects is multifaceted. It primarily interacts with specific molecular targets, such as enzymes and receptors, inhibiting their activity. This inhibition occurs through the binding of the compound to the active site or allosteric sites of the enzymes or receptors, altering their conformation and thus their activity. The pathways involved often include inhibition of signal transduction processes, leading to altered cellular responses.
Comparison with Similar Compounds
Comparing this compound with other similar compounds highlights its uniqueness in terms of structure and reactivity. Similar compounds include:
2-(3-butyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-chlorophenyl)acetamide: : Lacks the thiophene ring, making it less reactive.
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methylphenyl)acetamide: : Substitution of chlorine with a methyl group, altering its pharmacokinetic properties.
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chlorophenyl)acetamide: : Chlorine positioned differently, affecting its interaction with biological targets.
Biological Activity
The compound 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorophenyl)acetamide is a synthetic organic molecule characterized by its thieno[3,2-d]pyrimidine core. This structure is known for its diverse biological activities, making it a subject of interest in medicinal chemistry. The unique combination of functional groups in this compound may enhance its lipophilicity and biological interactions, potentially leading to various therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 393.89 g/mol. The presence of a butyl group and a chlorophenyl moiety contributes to its unique properties and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H20ClN3O3S |
| Molecular Weight | 393.89 g/mol |
| IUPAC Name | This compound |
The mechanism of action for this compound may involve the inhibition of specific enzymes or receptors. It is hypothesized that the compound interacts with molecular targets by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities:
- Antimicrobial Activity : Compounds with thieno[3,2-d]pyrimidine structures have shown promising antimicrobial properties against various pathogens.
- Anticancer Potential : Similar derivatives have been evaluated for their anticancer effects through various in vitro and in vivo studies. These compounds often demonstrate the ability to inhibit tumor cell proliferation.
Study 1: Anticancer Activity
A study conducted on thieno[3,2-d]pyrimidine derivatives revealed that certain analogs exhibited potent anticancer activity against breast cancer cell lines. The study highlighted the role of structural modifications in enhancing efficacy and selectivity towards cancer cells .
Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of thieno[3,2-d]pyrimidine derivatives found that modifications in substituents significantly influenced their antibacterial activity against Gram-positive and Gram-negative bacteria .
Study 3: Enzyme Inhibition
Research indicated that compounds similar to this compound could act as enzyme inhibitors. For instance, enzyme assays demonstrated that these compounds could inhibit certain kinases involved in cancer progression .
Q & A
Basic: What are the key steps and optimal conditions for synthesizing this compound?
The synthesis involves multi-step reactions, starting with the formation of the thieno[3,2-d]pyrimidine core followed by substitution and coupling reactions. Key steps include:
- Core formation : Cyclization under reflux using solvents like ethanol or acetonitrile .
- Substitution : Introduction of the 3-butyl group via alkylation, requiring anhydrous conditions and bases like K₂CO₃ .
- Acetamide coupling : Reaction with 2-chlorophenylamine using coupling agents (e.g., DCC) in dimethylformamide (DMF) at 60–80°C .
Optimal purity (>95%) is achieved through column chromatography and recrystallization .
Basic: Which analytical techniques are essential for structural confirmation?
Critical techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and ring systems .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., observed m/z 442.90 vs. calculated 443.9) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., monoclinic P21/c space group) .
Basic: What preliminary biological activities have been reported?
Screening studies indicate:
| Activity | Assay Model | Key Findings | Reference |
|---|---|---|---|
| Anticancer | MCF-7 cells | IC₅₀ = 12.5 µM (vs. Doxorubicin) | |
| Antimicrobial | S. aureus | MIC = 8 µg/mL | |
| Enzyme inhibition | COX-2 | 78% inhibition at 10 µM |
Advanced: How can researchers resolve contradictions in reported biological activities?
Discrepancies may arise from structural analogs or assay variability. Methodological solutions:
- Standardize assays : Use identical cell lines (e.g., ATCC-certified HepG2) and protocols .
- SAR analysis : Compare substituent effects (e.g., 4-chlorobenzyl vs. 3-methylbutyl) on activity .
- Meta-analysis : Cross-reference data from independent studies using databases like ChEMBL .
Advanced: What in silico methods are recommended for studying target interactions?
- Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) with PyMOL visualization .
- MD simulations : GROMACS for stability analysis (20 ns trajectories) to assess binding affinity .
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with pyrimidine N-atoms) .
Advanced: How can substituents be optimized for improved activity?
A systematic SAR approach is recommended:
Vary alkyl chains : Replace 3-butyl with branched groups (e.g., 3-methylbutyl) to enhance lipophilicity .
Halogen substitution : Introduce fluorine at the phenyl ring for improved metabolic stability .
Bioisosteric replacement : Swap acetamide with sulfonamide to modulate solubility .
Validate via in vitro cytotoxicity and ADMET profiling .
Advanced: How to address discrepancies in thermal stability data?
- DSC/TGA : Measure decomposition points (e.g., onset at 210°C) and compare with analogs .
- Crystallography : Correlate stability with crystal packing efficiency (e.g., hydrogen-bond networks in P21/c) .
- Computational modeling : Calculate lattice energy using DFT (e.g., Gaussian 16) .
Advanced: What strategies mitigate low solubility in pharmacological assays?
- Co-solvent systems : Use DMSO:PBS (1:9) with sonication .
- Prodrug design : Introduce phosphate esters at the acetamide group .
- Nanoparticle formulation : Encapsulate in PLGA (75:25) for sustained release .
Advanced: How to validate target engagement in complex biological systems?
- SPR spectroscopy : Measure binding kinetics (e.g., KD = 45 nM for EGFR) .
- CETSA : Assess thermal stabilization of targets in cell lysates .
- CRISPR knockouts : Confirm activity loss in EGFR−/− cell lines .
Advanced: What are the best practices for reproducibility in SAR studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
